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molecular formula C13H16O3 B018223 Ethyl 2-benzylacetoacetate CAS No. 620-79-1

Ethyl 2-benzylacetoacetate

Cat. No. B018223
M. Wt: 220.26 g/mol
InChI Key: XDWQYMXQMNUWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06222062B1

Procedure details

To a suspension of 36.08 g 60% sodium hydride in 1000 ml of toluene, 112.9 g ethyl acetoacetate was dropped in. The temperature rose to 60° C. and then the reaction mixture was stirred for 1 hour at room temperature. Then 17.54 g Aliquat 336 were added and the reaction mixture was heated to 84° C. Now a solution of 54.90 g benzyl chloride in 50 ml of toluene was dropped in. Then the mixture was stirred at 84° C. for 26 hours. After the mixture was cooled down to room temperature, it was acidified with 250 ml of 2N HCl and extracted with ether. The combined organic phase was washed with 5% sodium bicarbonate and brine, dried, filtered and evaporated to dryness. The resulting brown oil was purified by chromatography to yield 55.74 g of a colourless oil.
Quantity
36.08 g
Type
reactant
Reaction Step One
Quantity
112.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
17.54 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C1(C)C=CC=CC=1.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:10]([O:9][C:3](=[O:8])[CH:4]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:5](=[O:6])[CH3:7])[CH3:11] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
36.08 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
112.9 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
54.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
17.54 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped in
CUSTOM
Type
CUSTOM
Details
rose to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 84° C
STIRRING
Type
STIRRING
Details
Then the mixture was stirred at 84° C. for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic phase was washed with 5% sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified by chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.74 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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